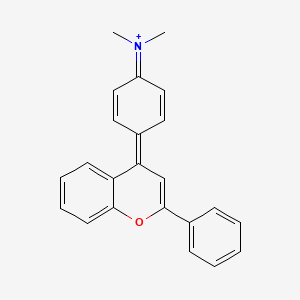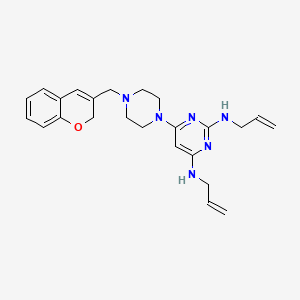
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((4-(diethylamino)-2-methylphenyl)azo)phenyl)sulfonyl)amino)-, potassium sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((4-(diethylamino)-2-methylphenyl)azo)phenyl)sulfonyl)amino)-, potassium sodium salt is a complex organic compound It is characterized by its unique structure, which includes multiple functional groups such as sulfonyl, azo, and diethylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanesulfonic acid, 2-(((2,5-dichloro-4-((4-(diethylamino)-2-methylphenyl)azo)phenyl)sulfonyl)amino)-, potassium sodium salt involves multiple steps. The process typically starts with the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable aromatic compound. The sulfonylation step introduces the sulfonyl group, and the final product is obtained by neutralizing the acid with potassium and sodium salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. The final product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((4-(diethylamino)-2-methylphenyl)azo)phenyl)sulfonyl)amino)-, potassium sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((4-(diethylamino)-2-methylphenyl)azo)phenyl)sulfonyl)amino)-, potassium sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of Ethanesulfonic acid, 2-(((2,5-dichloro-4-((4-(diethylamino)-2-methylphenyl)azo)phenyl)sulfonyl)amino)-, potassium sodium salt involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and azo groups play a crucial role in its binding affinity and specificity. The exact pathways involved may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Benzenesulfonic acid derivatives: These compounds share the sulfonyl group but differ in their aromatic structure and functional groups.
Azo compounds: Similar in having the azo group, but differ in their substituents and overall structure.
Uniqueness
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((4-(diethylamino)-2-methylphenyl)azo)phenyl)sulfonyl)amino)-, potassium sodium salt is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
72828-66-1 |
|---|---|
分子式 |
C19H22Cl2KN4NaO5S2 |
分子量 |
583.5 g/mol |
IUPAC名 |
potassium;sodium;2-[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]diazenyl]phenyl]sulfonylazanidylethanesulfonate |
InChI |
InChI=1S/C19H23Cl2N4O5S2.K.Na/c1-4-25(5-2)14-6-7-17(13(3)10-14)23-24-18-11-16(21)19(12-15(18)20)32(29,30)22-8-9-31(26,27)28;;/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,26,27,28);;/q-1;2*+1/p-1 |
InChIキー |
QLXWXUGLGGUPMA-UHFFFAOYSA-M |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC(=C(C=C2Cl)S(=O)(=O)[N-]CCS(=O)(=O)[O-])Cl)C.[Na+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


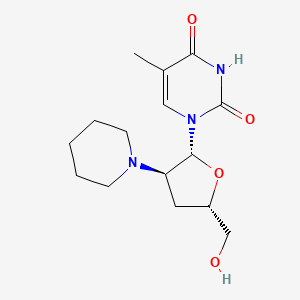

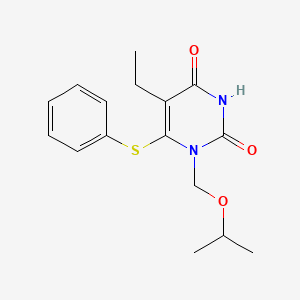
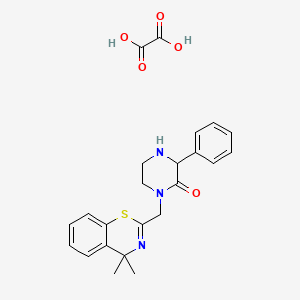

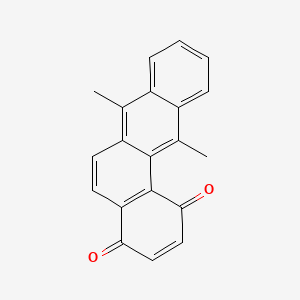

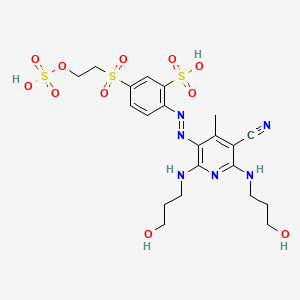

![3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B12787230.png)

